molecular formula C16H20O B11759378 8-(1-Butoxyvinyl)-1,2-dihydronaphthalene

8-(1-Butoxyvinyl)-1,2-dihydronaphthalene

Cat. No.: B11759378
M. Wt: 228.33 g/mol
InChI Key: XLMQVCJGTOTXRL-UHFFFAOYSA-N
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Description

8-(1-Butoxyvinyl)-1,2-dihydronaphthalene is a chemical compound belonging to the class of naphthalene derivatives. This compound has garnered attention due to its potential applications in various scientific fields, including chemistry, biology, and industry. Its unique structure, characterized by the presence of a butoxyvinyl group attached to a dihydronaphthalene core, imparts distinct chemical properties that make it a subject of interest for researchers.

Preparation Methods

The synthesis of 8-(1-Butoxyvinyl)-1,2-dihydronaphthalene involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Butoxyvinyl Group: The butoxyvinyl group can be introduced through a nucleophilic substitution reaction involving butyl bromide and a suitable vinyl precursor.

    Cyclization: The intermediate product undergoes cyclization to form the dihydronaphthalene core.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions to enhance yield and reduce production costs. This can include the use of catalysts, temperature control, and solvent selection to achieve efficient synthesis.

Chemical Reactions Analysis

8-(1-Butoxyvinyl)-1,2-dihydronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The butoxyvinyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives with different functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times to achieve the desired products.

Scientific Research Applications

8-(1-Butoxyvinyl)-1,2-dihydronaphthalene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential as bioactive agents, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-(1-Butoxyvinyl)-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application. Research is ongoing to elucidate these mechanisms and optimize the compound’s efficacy and safety.

Comparison with Similar Compounds

8-(1-Butoxyvinyl)-1,2-dihydronaphthalene can be compared with other naphthalene derivatives, such as:

    1,2-Dihydronaphthalene: Lacks the butoxyvinyl group, resulting in different chemical properties and reactivity.

    8-(1-Methoxyvinyl)-1,2-dihydronaphthalene: Similar structure but with a methoxy group instead of a butoxy group, leading to variations in solubility and reactivity.

    8-(1-Ethoxyvinyl)-1,2-dihydronaphthalene: Contains an ethoxy group, which affects its chemical behavior compared to the butoxyvinyl derivative.

Properties

Molecular Formula

C16H20O

Molecular Weight

228.33 g/mol

IUPAC Name

8-(1-butoxyethenyl)-1,2-dihydronaphthalene

InChI

InChI=1S/C16H20O/c1-3-4-12-17-13(2)15-11-7-9-14-8-5-6-10-16(14)15/h5,7-9,11H,2-4,6,10,12H2,1H3

InChI Key

XLMQVCJGTOTXRL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=C)C1=CC=CC2=C1CCC=C2

Origin of Product

United States

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